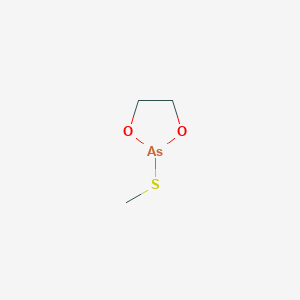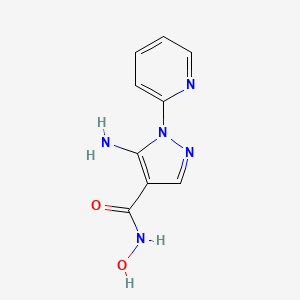
5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the pyridine moiety: This step may involve the coupling of the pyrazole ring with a pyridine derivative using a suitable catalyst.
Amination and hydroxylation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the amino or hydroxy positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Interacting with nucleic acids: Binding to DNA or RNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Lacks the hydroxy group.
N-Hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
5-Amino-N-hydroxy-1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: Pyridine ring is substituted at a different position.
Uniqueness
The presence of both amino and hydroxy groups in 5-Amino-N-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide may confer unique chemical reactivity and biological activity compared to similar compounds. This dual functionality can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propriétés
Numéro CAS |
89433-99-8 |
|---|---|
Formule moléculaire |
C9H9N5O2 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-amino-N-hydroxy-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H9N5O2/c10-8-6(9(15)13-16)5-12-14(8)7-3-1-2-4-11-7/h1-5,16H,10H2,(H,13,15) |
Clé InChI |
XGDIARAZBAAVGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B14387616.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)

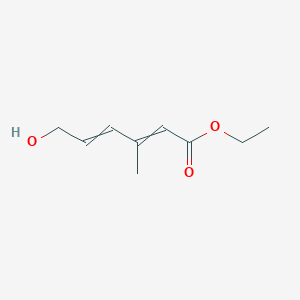
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)
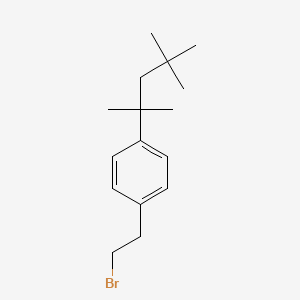

![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
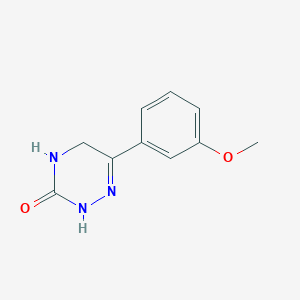
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
